Cas no 301335-02-4 ((-)-Riboflavin)

(-)-Riboflavin structure
(-)-Riboflavin structure
Product Name:(-)-Riboflavin
CAS No:301335-02-4
MF:C17H20N4O6
MW:376.363903999329
CID:2026467
PubChem ID:1072
Update Time:2025-04-21

(-)-Riboflavin Chemical and Physical Properties

Names and Identifiers

    • (-)-Riboflavin
    • 6,7-Dimethyl-9-(D-1'-ribityl)-isoalloxazin, Riboflavin
    • 7,8-dimethyl-10-D-ribitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • 7,8-dimethyl-10-pentitol-1-yl-10H-benzo[g]pteridine-2,4-dione
    • Beflavin
    • D-Lyxoflavin
    • lactoflavine
    • Lyxoflavin
    • PX083033
    • riboflavin
    • Riboflavin = Lactoflavin
    • Riboflavin, Vitamin B(2)
    • Riboflavin, Vitamin B2
    • Riboflavin-(UL)-14C
    • riboflavine
    • Riboflavine,INN
    • SJ000286086
    • vitamin B2
    • vitamine B2
    • Prestwick0_000634
    • SY012957
    • Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • D-Ribitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • AKOS016038568
    • NCGC00095174-01
    • L-Arabinitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • SPBio_002847
    • Lactoflavine, zinvit-g
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione
    • NSC18343
    • component of Endoglobin Forte (Salt/Mix)
    • NCGC00017291-02
    • VS-08673
    • Aqua-Flave
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol #
    • 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
    • HMS559H22
    • DTXSID70859128
    • CHEMBL511565
    • AUNGANRZJHBGPY-UHFFFAOYSA-N
    • AKOS025397214
    • Fiboflavin
    • Wasserstoff Riboflavin
    • HMS1569P10
    • Q 14
    • Prestwick2_000634
    • Isoalloxazine,8-dimethyl-10-D-ribityl-
    • CCG-51661
    • AC-11728
    • Benzo[g]pteridine-2,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • Oprea1_416960
    • WLN: T C666 BN DNVMV INJ B1YQYQYQ1Q L1 M1
    • Isoalloxazine,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • NCGC00095174-02
    • Hyflavin
    • SCHEMBL341564
    • Riboflavin(B2);7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • NCGC00017291-03
    • Oprea1_626642
    • NCGC00095174-05
    • NS00007684
    • NCGC00017291-05
    • 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
    • AKOS000503133
    • NCGC00095174-03
    • Ovoflavin
    • SR-01000640951-1
    • L-Araboflavine
    • Prestwick1_000634
    • NSC33298
    • NCGC00017291-04
    • (?)-Riboflavin
    • Maybridge1_006336
    • NCGC00017291-06
    • Dermadram
    • 301335-02-4
    • 1-(3,4-Dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-1-deoxy-L-arabinitol
    • 1-deoxy-1-(2-hydroxy-7,8-dimethyl-4-oxobenzo[g]pteridin-10(4H)-yl)pentitol
    • 1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
    • Riboflavin (B2)
    • 33210-89-8
    • BBL028117
    • 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
    • STL453483
    • STL455122
    • STK177323
    • 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl](2,4a,10a-(1)(3)C,1,3-(1)N)-2H,3H,4H,10H-benzo[g]pteridin-3-yl
    • Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)
    • InChI Key: AUNGANRZJHBGPY-UHFFFAOYSA-N
    • SMILES: OC(C(C(CO)O)O)CN1C2C(C(NC(N=2)=O)=O)=NC2C=C(C)C(C)=CC1=2

Computed Properties

  • Exact Mass: 376.13828437g/mol
  • Monoisotopic Mass: 376.13828437g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 155Ų
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